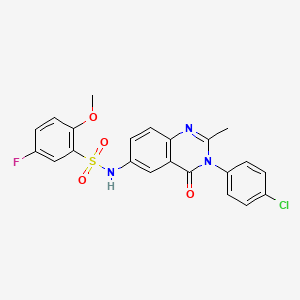

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry. Sulfonamides have a wide range of applications, from antibiotics to diuretics . The presence of a quinazolinone moiety (a type of heterocyclic compound) could suggest potential pharmaceutical applications, as many drugs contain this structure.

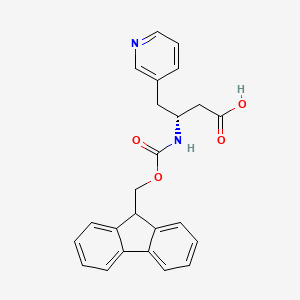

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a sulfonamide group, and various substituents including a 4-chlorophenyl group, a 5-fluoro-2-methoxybenzene group, and a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of its substituents. These could influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Spectroscopic Study

The synthesis of related fluorophore analogues indicates a methodological interest in developing specific compounds for biochemical applications. For example, compounds synthesized for spectroscopic studies involving Zn(II) demonstrate the potential for developing fluorescence-based sensors or probes for metal ions in biological systems (Kimber et al., 2003).

Antimicrobial and Antifungal Applications

Several quinazoline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies reveal the potential of such compounds in combating microbial infections, suggesting a wide range of applications in the development of new antimicrobial agents (Habib et al., 2013).

Anticancer Activity

The compound and its derivatives have shown promising results in anticancer research. For example, specific derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, indicating potential therapeutic applications in cancer treatment (Srikanth et al., 2016).

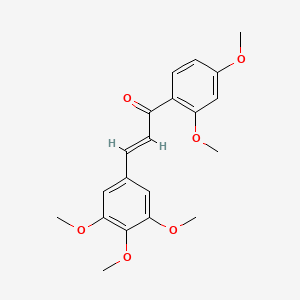

Tubulin Polymerization Inhibitors

Certain derivatives exhibit remarkable antiproliferative activity against cancer cell lines by inhibiting tubulin polymerization, a crucial process in cell division. These findings underscore the potential of these compounds as lead molecules for developing novel anticancer drugs (Srikanth et al., 2016).

Pro-apoptotic Effects

Research has also focused on understanding the molecular mechanisms underlying the pro-apoptotic effects of sulfonamide derivatives. These studies provide insights into how these compounds induce apoptosis in cancer cells, contributing to their potential as anticancer agents (Cumaoğlu et al., 2015).

Antitubulin Activity

IsoCombretaQuinazolines, analogues of the compound, have been shown to effectively inhibit tubulin polymerization and exhibit cytotoxicity against human cancer cell lines. Such compounds represent a new class of antitubulin agents with potential for cancer therapy (Soussi et al., 2015).

Wirkmechanismus

Target of Action

The primary targets of this compound are yet to be identified. It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

For instance, propanil, a compound with a similar structure, inhibits photosynthesis and CO2 fixation in plants . This suggests that our compound might interact with its targets in a similar way, leading to changes in the biochemical processes of the target organism.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that our compound might also affect a wide range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . This suggests that our compound might have similar pharmacokinetic properties, which could impact its bioavailability.

Result of Action

Similar compounds have been found to protect cells from oxidative stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system . This suggests that our compound might have similar protective effects on cells.

Eigenschaften

IUPAC Name |

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-5-fluoro-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClFN3O4S/c1-13-25-19-9-6-16(26-32(29,30)21-11-15(24)5-10-20(21)31-2)12-18(19)22(28)27(13)17-7-3-14(23)4-8-17/h3-12,26H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQLYBYYHGLERM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC)C(=O)N1C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClFN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2455029.png)

![2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B2455033.png)

![Ethyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2455038.png)

![5,6,7,8-Tetrahydro-3H-pyrido[4,3-c][1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2455040.png)

![4-[(4-Fluorophenyl)formamido]butanoic acid](/img/structure/B2455043.png)

![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2455044.png)

![rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B2455048.png)

![tert-butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate](/img/structure/B2455049.png)